Cas no 725237-71-8 (tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate)

Technical Introduction: tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate is a protected benzimidazole derivative featuring a hydroxymethyl group at the 5-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group provides stability and selective deprotection under mild acidic conditions, while the hydroxymethyl functionality allows for further derivatization, such as esterification or oxidation. Its well-defined structure and reactivity make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its integrity. Suitable for research-scale and process chemistry, it offers a balance of reactivity and stability for synthetic applications.
tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate structure
725237-71-8 structure
Product Name:tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS No:725237-71-8
MF:C13H16N2O3
MW:248.277743339539
CID:1040853
PubChem ID:70700636
Update Time:2025-05-20

tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate
    • tert-butyl 5-(hydroxymethyl)benzimidazole-1-carboxylate
    • AK103208
    • ANW-65009
    • CTK8C0640
    • KB-260764
    • tert-Butyl 5-(hydroxymethyl)-1H-benzimidazole-1-carboxylate
    • 725237-71-8
    • tert-Butyl5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate
    • (1-Boc-5-benzimidazolyl)methanol
    • DTXSID80743443
    • MFCD13182511
    • tert-butyl 5-(hydroxymethyl)-1H-1,3-benzodiazole-1-carboxylate
    • SY332994
    • DB-344369
    • G75085
    • Inchi: 1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-10-6-9(7-16)4-5-11(10)15/h4-6,8,16H,7H2,1-3H3
    • InChI Key: OMKKFGNUTBQFFI-UHFFFAOYSA-N
    • SMILES: O(C(N1C=NC2C=C(CO)C=CC1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 248.11609238g/mol
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 64.4Ų

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tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate Related Literature

Additional information on tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate: A Comprehensive Overview

tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 725237-71-8) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a benzo[d]imidazole ring system, has been extensively studied for its potential applications in drug development, catalysis, and as a building block in organic synthesis. The benzo[d]imidazole core is particularly notable for its ability to coordinate with metal ions, making it a valuable component in the design of metalloenzymes and metalloproteins.

The synthesis of tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate involves a series of well-established organic reactions, including nucleophilic aromatic substitution and carbonyl chemistry. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are highly desirable for pharmaceutical applications. The hydroxymethyl group attached to the imidazole ring introduces hydrophilicity, enhancing the compound's solubility and bioavailability. This feature has been exploited in the development of novel drug delivery systems and as a precursor for bioactive molecules.

One of the most promising applications of this compound lies in its role as a chiral ligand in asymmetric catalysis. The tert-butyl group provides steric bulk, which is crucial for controlling the stereochemistry of catalytic reactions. Researchers have demonstrated that this compound can effectively catalyze the enantioselective synthesis of complex molecules, such as pharmaceutical intermediates and natural product analogs. Furthermore, its ability to form stable metal complexes has led to its use in homogeneous catalysis and as a ligand in organometallic chemistry.

In the realm of materials science, tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate has been investigated for its potential as a precursor to functional materials. For instance, its coordination properties make it an ideal candidate for constructing metal-organic frameworks (MOFs) and porous materials with applications in gas storage and separation. Recent studies have highlighted its ability to form highly ordered MOF structures with exceptional surface areas and pore volumes.

The biological activity of this compound is another area of intense research. Preclinical studies have shown that derivatives of tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that the compound could serve as a lead molecule for developing new therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.

From a synthetic perspective, the benzo[d]imidazole core offers multiple sites for functionalization, enabling the creation of diverse chemical libraries. This versatility has been leveraged in high-throughput screening campaigns aimed at identifying novel bioactive compounds. The introduction of substituents at various positions on the ring system can significantly modulate the physical and chemical properties of the molecule, making it adaptable to different chemical environments.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits favorable electronic communication between the imidazole ring and substituents, enhancing its ability to participate in redox reactions. This understanding has paved the way for its use in electrochemical applications, such as battery materials and sensors.

In conclusion, tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 725237-71-8) is a multifaceted compound with vast potential across various scientific disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in advancing modern chemistry and materials science.

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